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molecular formula C13H22N2O B1645387 4-[3-(diethylamino)propoxy]Benzenamine

4-[3-(diethylamino)propoxy]Benzenamine

Cat. No. B1645387
M. Wt: 222.33 g/mol
InChI Key: WQQRLTZBDUWWAU-UHFFFAOYSA-N
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Patent
US07098236B2

Procedure details

A solution of diethyl-[3-(4-nitro-phenoxy)-propyl]-amine (15.2 g, 60.4 mmol) is dissolved in absolute ethanol (350 mL) and to this solution is added hydrazine monohydrate (18 mL, 6 equiv.) followed by the addition of a small portion of Raney nickel. The reaction mixture is heated to 50° C. with stirring for 3 h until all gas evolution has ceased. The reaction mixture is filtered through celite to remove the Raney nickel. The filtrate is concentrated under reduced pressure to give the named compound as a greenish brown oil (quantitative). This material is carried on in subsequent steps without purification.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:17][CH3:18])[CH2:4][CH2:5][CH2:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=1)[CH3:2].O.NN>C(O)C.[Ni]>[CH2:17]([N:3]([CH2:1][CH3:2])[CH2:4][CH2:5][CH2:6][O:7][C:8]1[CH:9]=[CH:10][C:11]([NH2:14])=[CH:12][CH:13]=1)[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
C(C)N(CCCOC1=CC=C(C=C1)[N+](=O)[O-])CC
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring for 3 h until all gas evolution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through celite
CUSTOM
Type
CUSTOM
Details
to remove the Raney nickel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)N(CCCOC1=CC=C(C=C1)N)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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